molecular formula C16H12FN3O B1361160 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide CAS No. 524036-16-6

2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide

Cat. No.: B1361160
CAS No.: 524036-16-6
M. Wt: 281.28 g/mol
InChI Key: WPILZFUGFHJNCY-UHFFFAOYSA-N
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Description

“2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide” is a compound with the CAS Number: 524036-16-6 . It has a molecular weight of 281.29 and its IUPAC name is 2-amino-N-(4-fluorophenyl)-3-quinolinecarboxamide .


Synthesis Analysis

Quinoline, the core structure of this compound, has been synthesized using various protocols reported in the literature . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline ring attached to a fluorophenyl group and an amide group . The InChI code for this compound is 1S/C16H12FN3O/c17-11-5-7-12(8-6-11)19-16(21)13-9-10-3-1-2-4-14(10)20-15(13)18/h1-9H,(H2,18,20)(H,19,21) .


Chemical Reactions Analysis

Quinoline derivatives, including “this compound”, have been synthesized using various chemical reactions . The specific chemical reactions involved in the synthesis of “this compound” are not mentioned in the search results.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 281.29 .

Scientific Research Applications

Radioligand Development

  • Quinoline-2-carboxamide derivatives, including those similar to 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide, have been investigated for their potential as radioligands in positron emission tomography (PET). These compounds have shown high specific binding to peripheral benzodiazepine type receptors (PBR) in various organs (Matarrese et al., 2001).

Anticancer Activity

  • Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, which are structurally related to this compound, have demonstrated significant anticancer activity. These compounds were synthesized using microwave irradiation and showed potent effects against various carcinoma cell lines (Bhatt et al., 2015).

Amylolytic Agents

  • Fluorine bearing quinoline-4-carboxylic acids, closely related to the compound , have been synthesized and tested as amylolytic agents against Aspergillus fungi (Makki et al., 2012).

Dual c-Met/VEGFR2 Inhibitors

  • N-(4-(6,7-Disubstituted-quinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides, which are structurally related to the compound , have been identified as potent dual inhibitors of c-Met and VEGFR2 tyrosine kinases. These compounds have shown high efficacy in vivo in human tumor xenograft models in mice (Mannion et al., 2009).

Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase

  • 3-Quinoline carboxamides, similar to this compound, have been optimized as selective inhibitors of ATM kinase. These compounds have shown potential efficacy in combination with DNA strand break-inducing agents in disease-relevant models (Degorce et al., 2016).

Photophysical Properties

  • Studies have been conducted on quinoline derivatives for their photophysical properties. These studies focus on developing compounds with fluorescent properties, which can be useful in various scientific applications (Novanna et al., 2020).

Biochemical Analysis

Biochemical Properties

2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their function and activity. For instance, this compound has been shown to inhibit certain enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to changes in their conformation and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes involved in cell growth and apoptosis, thereby affecting cell proliferation and survival. Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, such as enzymes and receptors, inhibiting or activating their function. This compound can also influence gene expression by interacting with transcription factors or epigenetic regulators. These molecular interactions result in changes in cellular processes, such as signal transduction, gene transcription, and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects are often observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can affect overall cellular metabolism and energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound is transported by specific transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The localization and accumulation of this compound are influenced by its chemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .

Properties

IUPAC Name

2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O/c17-11-5-7-12(8-6-11)19-16(21)13-9-10-3-1-2-4-14(10)20-15(13)18/h1-9H,(H2,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPILZFUGFHJNCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601221853
Record name 3-Quinolinecarboxamide, 2-amino-N-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524036-16-6
Record name 3-Quinolinecarboxamide, 2-amino-N-(4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524036-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarboxamide, 2-amino-N-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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